Product packaging for magnesium;ethene;chloride(Cat. No.:)

magnesium;ethene;chloride

Cat. No.: B13397410
M. Wt: 86.80 g/mol
InChI Key: IJMWREDHKRHWQI-UHFFFAOYSA-M
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Description

Magnesium;ethene;chloride is an organomagnesium compound with applications in chemical synthesis and catalysis. This reagent belongs to a class of organomagnesium chlorides that can be prepared in specific polyether solvents, which can influence their properties and reactivity . A key research application identified in patent literature is its use in the catalytic low-pressure dimerization of ethene . The compound's value in research stems from its role in facilitating fundamental organic transformations and catalytic processes. As with many organometallic reagents, this compound is expected to be highly reactive, particularly with air and moisture. It is intended for use by qualified researchers in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClMg B13397410 magnesium;ethene;chloride

Properties

IUPAC Name

magnesium;ethene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Concepts of Organomagnesium Chemistry and Grignard Reagents

Historical Development of Grignard Reagents

The discovery of Grignard reagents represents a pivotal moment in the history of organic chemistry. In 1900, French chemist Victor Grignard, while working under Philippe Barbier at the University of Lyon, developed a novel method for forming carbon-carbon bonds. acs.orgthermofisher.comnumberanalytics.comnobelprize.org His work involved reacting an organic halide with magnesium metal in an ether solvent, leading to the formation of an organomagnesium compound. numberanalytics.comwikipedia.org This breakthrough was a significant advancement over previous methods using organozinc compounds. britannica.com The profound impact of this discovery on organic synthesis was recognized with the Nobel Prize in Chemistry in 1912, awarded to Grignard for his development of what became known as the Grignard reaction. acs.orgwikipedia.orgbritannica.comebsco.com

Initially, Grignard's findings were met with some skepticism, but they quickly gained acceptance as a versatile and powerful tool for creating complex organic molecules from simpler precursors. numberanalytics.com The ease of preparation and broad applicability of these reagents led to their widespread use in both academic research and industrial processes. acs.org

Overview of Organomagnesium Compound Classes

Organomagnesium compounds are a class of organometallic compounds that contain a carbon-magnesium bond. bethunecollege.ac.in They are broadly categorized, with Grignard reagents being the most prominent and widely utilized subclass. wikipedia.orgwikipedia.org

The main classes of organomagnesium compounds include:

Grignard Reagents (RMgX): These are organomagnesium halides with the general formula RMgX, where R is an alkyl or aryl group and X is a halogen (Cl, Br, or I). wikipedia.orgiitk.ac.inallen.in They are the most well-known and extensively used type of organomagnesium compound. wikipedia.orgwikipedia.org

Diorganomagnesium Compounds (R₂Mg): These compounds, also known as dialkyl or diaryl magnesium, are another significant class. wikipedia.orglibretexts.org They can be formed from Grignard reagents through the Schlenk equilibrium. libretexts.orgwikipedia.org

Magnesium Anthracene: This orange solid serves as a source of highly active magnesium. wikipedia.org

Butadiene-magnesium: This compound acts as a source for the butadiene dianion. wikipedia.org

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, with diorganomagnesium compounds and magnesium halides. wikipedia.orgchemeurope.com This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the organic and halide groups. wikipedia.orgchemeurope.com

Definition and General Formula of Grignard Reagents

A Grignard reagent is an organomagnesium halide with the general chemical formula R-Mg-X. iitk.ac.inbyjus.comvedantu.com In this formula:

R represents an organic group, which can be an alkyl or aryl group. wikipedia.orgbyjus.com

Mg is a magnesium atom. vedantu.com

X represents a halogen, typically chlorine (Cl), bromine (Br), or iodine (I). iitk.ac.invedantu.com

The carbon-magnesium bond in a Grignard reagent is highly polar, with the carbon atom carrying a partial negative charge and the magnesium atom a partial positive charge. iitk.ac.ingeeksforgeeks.org This polarity makes the organic group a strong nucleophile and a strong base. geeksforgeeks.orgvedantu.com Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.ingeeksforgeeks.org These solvents are crucial as they solvate the magnesium ion, stabilizing the Grignard reagent. numberanalytics.com

Significance of Ethylmagnesium Chloride within Organometallic Synthesis

Ethylmagnesium chloride (C₂H₅MgCl) is a prominent and widely used Grignard reagent in organometallic synthesis. smolecule.comlookchem.com Its significance stems from its versatility as a source of the ethyl nucleophile, enabling the formation of new carbon-carbon bonds. geeksforgeeks.orgsmolecule.com

Key applications that underscore the importance of ethylmagnesium chloride include:

Synthesis of Alcohols: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. smolecule.commasterorganicchemistry.com For instance, the reaction of ethylmagnesium chloride with formaldehyde, followed by hydrolysis, yields propan-1-ol. vedantu.comaskiitians.com

Formation of Carboxylic Acids: It can react with carbon dioxide to form carboxylic acids. masterorganicchemistry.com

Catalyst Development: Ethylmagnesium chloride serves as a precursor in the development of various catalysts. smolecule.com For example, it is used in the preparation of catalysts for the ethylcarboxylation of alkenes. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

Pharmaceutical and Chemical Intermediate Synthesis: It plays a crucial role in the synthesis of various pharmaceutical intermediates and other complex organic molecules. smolecule.comlookchem.comguidechem.com For example, it has been used in the synthesis of buvatexant chiral intermediates and in the synthesis of a key intermediate for JAK inhibitors. guidechem.com

The reactivity of ethylmagnesium chloride makes it a fundamental tool for chemists to construct complex molecular architectures from simpler starting materials. smolecule.com

Fundamental Chemical Reactivity of Ethylmagnesium Chloride

Nucleophilic Character and Formation of Carbon-Carbon Bonds

The Grignard reaction is a cornerstone of organic chemistry for creating new carbon-carbon bonds. acs.org The carbon-magnesium bond in ethylmagnesium chloride is a polar covalent bond where the carbon atom carries a partial negative charge, effectively behaving as a carbanion or a potent nucleophile. wikipedia.orglibretexts.org This nucleophilic carbon can attack electrophilic carbon centers in a wide array of substrates, including carbonyl compounds (aldehydes, ketones, esters), leading to the formation of new C-C bonds. nbinno.combyjus.com This process is fundamental to building more complex molecular skeletons from simpler precursors. nbinno.com The high reactivity of Grignard reagents like ethylmagnesium chloride makes them invaluable tools for chain elongation in organic synthesis. leah4sci.com

The nucleophilic addition of the ethyl group to an electrophile, such as the carbon atom of a carbonyl group, is the key step in these bond-forming reactions. byjus.comwikipedia.org The reaction is typically carried out in an ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.comtcichemicals.com Following the nucleophilic attack, an intermediate alkoxide is formed, which is then protonated in a subsequent acidic workup step to yield the final alcohol product. leah4sci.commasterorganicchemistry.com

Detailed Mechanistic Pathways in Grignard Reactions

The mechanism of the Grignard reaction, while often depicted as a straightforward nucleophilic addition, is complex and can proceed through multiple pathways. The specific mechanism is influenced by factors such as the substrate, the Grignard reagent itself, the solvent, and the temperature. wikipedia.orgresearchgate.net In solution, Grignard reagents exist in a dynamic equilibrium involving various species, further complicating the mechanistic landscape. acs.orgwikipedia.org

The most commonly depicted pathway is a polar mechanism. acs.org In this mechanism, the nucleophilic carbon of the ethylmagnesium chloride attacks the electrophilic carbon of a carbonyl group. wikipedia.org This addition is thought to proceed through a six-membered ring transition state where the magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the ethyl group. adichemistry.com The reaction can be considered a Lewis acid-base complexation, where the ethereal solvent molecules also coordinate to the magnesium center, stabilizing the reagent. adichemistry.com

An alternative to the polar mechanism is a pathway involving single electron transfer (SET), which generates radical intermediates. organic-chemistry.orgrsc.org While the polar mechanism is generally favored for reactions with most aldehydes and ketones, the radical mechanism can become significant, particularly with sterically hindered substrates or certain aromatic ketones. acs.orgorganic-chemistry.org Evidence for the radical pathway comes from the detection of radical coupling side products. wikipedia.org The formation of Grignard reagents themselves, through the reaction of an alkyl halide with magnesium metal, is also believed to proceed via a radical mechanism on the surface of the magnesium. researchgate.netbyjus.com With sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and the formation of an enolate, or it may reduce the carbonyl group via a hydride transfer from the β-carbon of the Grignard reagent. organic-chemistry.org

In ethereal solvents, Grignard reagents like ethylmagnesium chloride are not simple monomeric RMgX species. They exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium. tcichemicals.comwikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium compound and a magnesium halide salt. wikipedia.orgwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

The position of this equilibrium is influenced by the solvent, the nature of the alkyl group and the halide, and the concentration. wikipedia.org In tetrahydrofuran (THF), the equilibrium tends to favor the formation of the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), whereas in diethyl ether, the alkylmagnesium halide (RMgX) is often the predominant species. acs.orgwikipedia.org These different species can exhibit different reactivities, and the dynamic nature of the Schlenk equilibrium means that multiple species can be involved simultaneously in the Grignard reaction. acs.orgresearchgate.net The solvent plays a critical role not just in stabilization, but in driving the mechanism by influencing the coordination at the magnesium centers. researchgate.netacs.org

Reactions with Carbonyl Compounds

The reaction of ethylmagnesium chloride with carbonyl compounds is a classic and highly versatile method for alcohol synthesis. organic-chemistry.orglibretexts.orglibretexts.org The ethyl group adds to the carbonyl carbon, and after an acidic workup, an alcohol is formed. pressbooks.pub The type of alcohol produced depends on the nature of the carbonyl compound used. leah4sci.comorganic-chemistry.orglibretexts.org

The reaction of ethylmagnesium chloride with different carbonyl compounds provides a reliable route to primary, secondary, and tertiary alcohols. organic-chemistry.orglibretexts.orguoanbar.edu.iq

Primary Alcohols: The reaction of ethylmagnesium chloride with formaldehyde (methanal) is a key method for producing a primary alcohol with one more carbon than the Grignard reagent itself. libretexts.orgorganic-chemistry.orguoanbar.edu.iq The nucleophilic ethyl group attacks the formaldehyde, and subsequent hydrolysis yields propan-1-ol. askfilo.comaskfilo.com

Secondary Alcohols: When ethylmagnesium chloride reacts with any aldehyde other than formaldehyde, a secondary alcohol is formed. libretexts.orgorganic-chemistry.orguoanbar.edu.iq For example, the reaction with acetaldehyde (ethanal) produces butan-2-ol. askfilo.com

Tertiary Alcohols: Tertiary alcohols are synthesized by reacting ethylmagnesium chloride with a ketone. organic-chemistry.orglibretexts.orguoanbar.edu.iq For instance, the reaction with acetone (propanone) yields 2-methylbutan-2-ol. embibe.com Furthermore, esters and acid chlorides react with two equivalents of the Grignard reagent to produce tertiary alcohols where two of the alkyl groups attached to the carbinol carbon are identical. masterorganicchemistry.comadichemistry.comuoanbar.edu.iq For example, reacting ethyl acetate with excess ethylmagnesium bromide results in 3-methyl-3-pentanol. sciencemadness.org

The following table summarizes the synthesis of different classes of alcohols using ethylmagnesium chloride.

Carbonyl SubstrateProduct ClassSpecific Example (Product)
Formaldehyde (Methanal)Primary AlcoholPropan-1-ol askfilo.com
Aldehyde (e.g., Acetaldehyde)Secondary AlcoholButan-2-ol askfilo.com
Ketone (e.g., Acetone)Tertiary Alcohol2-Methylbutan-2-ol embibe.com
Ester (e.g., Ethyl acetate)Tertiary Alcohol3-Methyl-3-pentanol sciencemadness.org

Reaction with Esters

The reaction of ethylmagnesium chloride with esters is a classic and widely utilized method for the synthesis of tertiary alcohols. The reaction proceeds through a nucleophilic acyl substitution mechanism. Initially, the nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone. The newly formed ketone is also susceptible to nucleophilic attack by another equivalent of ethylmagnesium chloride. This second addition results in the formation of a new tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol where at least two of the alkyl groups attached to the carbinol carbon are ethyl groups.

The general mechanism is as follows:

Nucleophilic attack on the ester: RCOOR' + EtMgCl → [R-C(O-Mg-Cl)(Et)-OR']

Elimination of the alkoxy group: [R-C(O-Mg-Cl)(Et)-OR'] → R-C(=O)-Et + R'OMgCl

Nucleophilic attack on the ketone: R-C(=O)-Et + EtMgCl → [R-C(O-Mg-Cl)(Et)₂]

Protonation (Acidic workup): [R-C(O-Mg-Cl)(Et)₂] + H₃O⁺ → R-C(OH)(Et)₂ + Mg²⁺ + Cl⁻ + H₂O

It is important to note that two equivalents of the Grignard reagent are consumed for each equivalent of the ester to produce the tertiary alcohol. If only one equivalent of the Grignard reagent is used, a mixture of the starting ester, the ketone intermediate, and the final tertiary alcohol is often obtained, as the ketone is generally more reactive than the starting ester.

Ester SubstrateProductYield (%)Reference
Ethyl acetate3-Methyl-3-pentanolNot specifiedGeneral reaction
Ethyl benzoate3-Phenyl-3-pentanolNot specifiedGeneral reaction

Carboxylation Reactions with Carbon Dioxide

Ethylmagnesium chloride readily reacts with carbon dioxide in a carboxylation reaction to form a carboxylate salt, which upon subsequent acidic hydrolysis, yields a carboxylic acid. This reaction provides an efficient route for the synthesis of carboxylic acids with one additional carbon atom compared to the parent alkyl halide. The reaction is typically carried out by adding the Grignard reagent to solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through a solution of the Grignard reagent. The carbon atom in carbon dioxide is electrophilic and is attacked by the nucleophilic ethyl group of the Grignard reagent.

The general mechanism involves:

Nucleophilic addition to carbon dioxide: EtMgCl + CO₂ → EtCOO-Mg-Cl⁺

Protonation (Acidic workup): EtCOO-Mg-Cl⁺ + H₃O⁺ → EtCOOH + Mg²⁺ + Cl⁻ + H₂O

The success of this reaction is highly dependent on the reaction conditions. The use of freshly prepared Grignard reagent and anhydrous conditions is crucial to avoid side reactions, such as the reaction with water, which would lead to the formation of ethane.

ReactantReagentProductYield (%)Reference
Ethylmagnesium chloride1. CO₂ (solid) 2. H₃O⁺Propanoic acid~50-60%General observation

Nucleophilic Substitution Reactions

As a potent nucleophile, ethylmagnesium chloride can participate in nucleophilic substitution reactions, particularly with alkyl halides. These reactions typically follow an Sₙ2 pathway, where the ethyl anion displaces a halide ion from the alkyl halide. This results in the formation of a new carbon-carbon bond and is a useful method for the synthesis of longer-chain alkanes.

The general reaction is as follows: EtMgCl + R-X → Et-R + MgClX

The reactivity of the alkyl halide in this reaction follows the general trend for Sₙ2 reactions, with primary alkyl halides being the most reactive and tertiary alkyl halides being the least reactive due to steric hindrance. The nature of the halogen also plays a role, with the reactivity order being I > Br > Cl.

Alkyl Halide SubstrateProductYield (%)Reference
1-Bromopropanen-PentaneModerateGeneral reaction
Benzyl chloriden-PropylbenzeneModerateGeneral reaction

Reactivity with Other Electrophiles and Special Substrates

Ethylmagnesium chloride exhibits reactivity towards a variety of other electrophilic functional groups and special substrates, leading to the formation of diverse products.

Reaction with Epoxides: Ethylmagnesium chloride reacts with epoxides in a ring-opening reaction. The nucleophilic ethyl group attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by steric factors, with the nucleophile preferentially attacking the less substituted carbon atom of the epoxide ring. Subsequent acidic workup yields a β-substituted alcohol.

Epoxide SubstrateProductYield (%)Reference
Ethylene (B1197577) oxide1-ButanolHighGeneral reaction
Propylene (B89431) oxide2-Pentanol54% (with 2:1 ratio of epoxide to EtMgBr)

Reaction with Nitriles: The reaction of ethylmagnesium chloride with nitriles provides a pathway to synthesize ketones. The nucleophilic ethyl group adds to the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Hydrolysis of this intermediate yields a ketone.

Nitrile SubstrateProduct (after hydrolysis)Yield (%)Reference
BenzonitrilePropiophenoneGood
Acetonitrile2-ButanoneGoodGeneral reaction

Reaction with Acid Chlorides: Ethylmagnesium chloride reacts vigorously with acid chlorides. Similar to the reaction with esters, two equivalents of the Grignard reagent are typically consumed. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is highly reactive and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. It is generally difficult to stop the reaction at the ketone stage with highly reactive Grignard reagents like ethylmagnesium chloride.

Acid Chloride SubstrateProductYield (%)Reference
Acetyl chloride3-Methyl-3-pentanolGood
Benzoyl chloride3-Phenyl-3-pentanolGoodGeneral reaction

Advanced Reactivity and Interactions with Ethene/ethylene in Organomagnesium Chemistry

Insertion of Ethylene (B1197577) into Magnesium-Carbon Bonds

The insertion of an olefinic carbon-carbon double bond into a metal-carbon bond is a reaction of significant interest for creating new organometallic reagents and for carbon-carbon bond formation in organic synthesis. researchgate.net In the context of organomagnesium chemistry, this reaction serves as a key step in magnesium-catalyzed dimerization, oligomerization, and polymerization of olefins. researchgate.net

While Grignard reagents are often unreactive toward unconjugated C=C bonds without a transition-metal catalyst, allylic magnesium halides exhibit higher reactivity. thieme-connect.de These reagents can react with simple alkenes, including ethene, at temperatures above 20°C. thieme-connect.de A notable example is the addition of allylmagnesium chloride to ethene. Following the insertion reaction, the resulting pent-4-enylmagnesium compound is hydrolyzed to yield pent-1-ene. thieme-connect.de Theoretical studies on the reactions of propenyl magnesium halides with ethylene have been conducted using ab initio calculations to evaluate the transition state structures and the thermodynamics and kinetics of the insertion process. researchgate.net In contrast to alkene insertion into metal-alkyl (M-R) bonds, insertion into metal-hydride (M-H) bonds is far more common. umb.edu The comparative rarity of M-R insertion is generally attributed to kinetic rather than thermodynamic factors. umb.edu

Table 1: Example of Ethylene Insertion into a Magnesium-Carbon Bond thieme-connect.de
Organomagnesium ReagentAlkeneReaction ConditionsProduct (after hydrolysis)Yield
Allylmagnesium chlorideEthene> 20°CPent-1-ene41%

Metallo-Ene Reactions of Allylic Magnesium Halides with Ethylene

The enhanced reactivity of allylic Grignard reagents with alkenes like ethylene is attributed to a magnesium-ene (Mg-ene) reaction mechanism. thieme-connect.de This reaction is mechanistically similar to the classic ene reaction, proceeding through a six-membered cyclic transition state. researchgate.netwikipedia.org In the Mg-ene reaction, the magnesium atom acts as the migrating group, transferring from the allylic group to the alkene. researchgate.netwikipedia.org This transfer occurs concurrently with the formation of a new carbon-carbon sigma bond and a shift of the double bond within the original allyl group. wikipedia.org

Theoretical studies using ab initio molecular-orbital methods have investigated the potential energy surfaces of the metallo-ene reactions between allyl-Mg-X (where X = halide) and ethylene. researchgate.net These calculations show that the allyl compounds of magnesium react with the olefin via inversion of the allyl group through a six-center transition state. researchgate.net The studies also revealed that the chemical affinity of the reactants and the reaction rate are influenced by the nature of the halide attached to the magnesium. The reactions tend to accelerate as the size of the halogen increases from fluorine to iodine, which corresponds to an increase in the Mg-X bond length. researchgate.net While intermolecular Mg-ene reactions can be sluggish, intramolecular versions of this reaction are often high-yielding and have been applied in the synthesis of natural products. thieme-connect.de

Table 2: Theoretical Findings on Intermolecular Mg-Ene Reactions of C₃H₅MgX with Ethylene researchgate.net
ParameterObservationComputational Methods Used
Reaction MechanismProceeds via a six-center transition state with inversion of the allyl group.RHF, B3LYP, MP2 with 6-31G* basis set
Effect of Halide (X)Chemical affinity and reaction rate increase with the size of the halogen (F < Cl < Br < I).RHF, B3LYP, MP2 with 6-31G* basis set
EnergeticsReactivity is correlated with the HOMO-LUMO energy gap of the reactants.RHF, B3LYP, MP2 with 6-31G* basis set

Cross-Coupling Reactions Involving Organomagnesium Reagents

Transition metal-catalyzed cross-coupling reactions are fundamental transformations for constructing carbon-carbon bonds in organic synthesis. acgpubs.orgnih.gov Organomagnesium reagents, commonly known as Grignard reagents, are frequently used as coupling partners in these reactions due to their ease of preparation and commercial availability. acgpubs.org These reactions enable the formation of C-C bonds between a variety of sp, sp², and sp³-hybridized carbon atoms, allowing for the synthesis of complex organic molecules from readily available starting materials. nih.govacs.org The general catalytic cycle for these processes typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acgpubs.orgnih.gov

A significant application of organomagnesium chemistry is the cross-coupling of Grignard reagents with vinylic halides. acgpubs.orgchempedia.inforesearchgate.net This reaction provides a direct route to substituted alkenes. Iron complexes have been shown to be effective catalysts for the coupling of alkenyl halides (where the halide is I, Br, or Cl) with both aryl and alkyl Grignard reagents. researchgate.net These iron-catalyzed reactions can proceed in high yields with excellent stereoselectivity (≥99.5%) and tolerate a wide array of functional groups, including esters, nitriles, and even ketones. researchgate.net The first iron-catalyzed cross-coupling of vinyl bromides with alkylmagnesium reagents was reported in 1971. acgpubs.org Nickel-phosphine complexes have also been utilized to catalyze the asymmetric cross-coupling of Grignard reagents with vinyl bromide, yielding chiral products. chempedia.info

Table 3: Examples of Catalysts for Cross-Coupling of Grignard Reagents with Vinylic Halides
Catalyst/Metal SaltGrignard Reagent TypeVinylic Halide TypeKey FeaturesReference
Fe(acac)₃Aryl, AlkylVinyl I, Br, ClHigh yields, excellent stereoselectivity, broad functional group tolerance. researchgate.net
Iron Salts (general)AlkylVinyl BromideFirst reported iron-catalyzed example. acgpubs.org
NiCl₂/(-)-norphosSecondary Alkyl (e.g., 1-Phenylethyl-magnesium chloride)Vinyl BromideAsymmetric coupling to produce chiral alkenes. chempedia.info

A variety of transition metals, particularly iron, nickel, palladium, and copper, have been employed to catalyze cross-coupling reactions involving organomagnesium reagents. acgpubs.orgnih.govnih.govnih.gov Iron catalysts are particularly attractive due to their low cost, abundance, and lower toxicity. acgpubs.org The mechanism of iron-catalyzed coupling is believed to start with the reduction of an iron salt by the Grignard reagent to form a low-valent iron cluster species, such as [Fe(MgX)₂], which is the catalytically active intermediate. acgpubs.org

Nickel- and palladium-catalyzed reactions are also widely used. nih.gov However, challenges can arise, especially with alkyl coupling partners, such as inefficient oxidative addition and the tendency of alkylmetal intermediates to undergo β-hydride elimination. nih.gov To overcome these issues, new catalytic systems have been developed. For instance, the addition of 1,3-butadiene (B125203) to nickel-catalyzed reactions has been shown to have a remarkable effect, enabling the efficient coupling of Grignard reagents with alkyl halides and tosylates at low temperatures. nih.gov This system is effective with simple, phosphine-free nickel complexes like NiCl₂ or Ni(acac)₂. nih.gov A proposed alternative reaction pathway involves the formation of an anionic metal complex as the key intermediate, which then reacts with the organic halide. nih.gov

Table 4: Comparison of Transition-Metal Catalysts in Organomagnesium Cross-Coupling
Metal CatalystTypical PrecursorSubstratesKey Characteristics/AdditivesReference
IronFe(acac)₃, FeCl₂Aryl/Vinyl Halides, Aryl TosylatesLow cost, low toxicity, broad functional group tolerance. acgpubs.orgresearchgate.net
NickelNiCl₂, Ni(acac)₂Alkyl/Aryl Halides & TosylatesRemarkable rate enhancement with 1,3-butadiene additive. nih.gov
PalladiumVarious Pd complexesAryl/Alkenyl HalidesWidely employed; can be sensitive to β-hydride elimination with alkyl substrates. nih.gov
CopperCuCl, CuCl₂Primary-Alkyl HalidesEffective with additives like 1-phenylpropyne. nih.gov

Magnesium-Mediated Carbon-Carbon Coupling of Small Molecules

Beyond their role in traditional Grignard and cross-coupling reactions, magnesium complexes can also mediate the stoichiometric coupling of small, unsaturated molecules. This reactivity is particularly evident in low-valent magnesium(I) dimers and magnesium hydride clusters, which can activate and couple substrates like carbon monoxide and isocyanides. nih.govwikipedia.org This capability opens pathways to form more complex organic structures from simple C1 building blocks.

A remarkable example of magnesium-mediated C-C coupling is the formation of an ethene amidolate ligand from the reaction of carbon monoxide (CO) and an isocyanide. nih.gov Specifically, the sequential addition of 2,6-dimethylphenyl isocyanide (CNXyl) and CO to a tetrametallic magnesium hydride cluster leads to the stepwise reduction and cross-coupling of these two C1 molecules. nih.gov The reaction produces a unique ethene amidolate, which is the simplest known ligand of its type. nih.gov

The tetrameric magnesium cluster is crucial for this transformation, acting as a template and providing kinetic control over the reaction steps. nih.gov The resulting ethene amidolate is a dianionic ligand that adopts a cis-configuration. In the final product, this ligand bridges the magnesium centers of an open tetrametallic cluster, with the oxygen atoms adopting a μ³-bridging mode. nih.gov This reaction represents the first example of such a transformation involving a metal hydride precursor, showcasing a reactivity paradigm for magnesium that was previously observed for early transition metals or low-valent silicon complexes. nih.gov

Table 5: Characteristics of Ethene Amidolate Formation via a Magnesium Hydride Cluster nih.gov
ParameterDescription
ReactantsTetrametallic magnesium hydride cluster, 2,6-dimethylphenyl isocyanide (CNXyl), Carbon Monoxide (CO)
ProductA tetrametallic magnesium cluster containing a bridging, dianionic ethene amidolate ligand.
Key ProcessStepwise reduction and cross-coupling of CNXyl and CO.
Role of Mg ClusterActs as a template, providing kinetic control.
Ethene Amidolate Configurationcis-configuration.
Selected Bond LengthsC-O: 1.421(3) Å; C-N: 1.357 Å; C=C: 1.357 Å.

Role of Magnesium Hydride Clusters

In the realm of organomagnesium chemistry, magnesium hydride clusters play a significant role in the activation and transformation of ethene (ethylene). These clusters can range from simple dimeric structures to more complex aggregates, and their reactivity is a focal point of research for developing novel catalytic systems for polymerization and other organic transformations. The interaction between the Mg-H bond and the C=C double bond of ethene is central to these processes.

Research into the reactivity of molecular magnesium hydrides, which can be considered the fundamental units of larger clusters, provides insight into their interactions with ethene. For instance, the dimeric β-diketiminato magnesium hydride, [{(BDI)MgH}₂], serves as a well-studied model system. This compound has been shown to react with various terminal alkenes, demonstrating the fundamental reactivity of the Mg-H bond towards unsaturated hydrocarbons. nih.gov

The insertion of an alkene into the Mg-H bond is a key step in these reactions. Studies on a dimeric β-diketiminato magnesium hydride have shown that it reacts with terminal alkenes at elevated temperatures (80-100 °C) to yield the corresponding magnesium alkyls. nih.gov While this specific study focused on longer-chain alkenes, the principles are applicable to ethene. The general reaction can be represented as:

(Mg-H)₂ + 2 CH₂=CH₂ → (Mg-CH₂CH₃)₂

The reactivity of these magnesium hydride species is, however, not universal across all types of olefins. For example, a molecular magnesium hydride featuring a terminal magnesium-hydrogen bond, [Mg(Me₃TACD·AlⁱBu₃)H], was found to not react with certain olefins like 1,1,2-triphenylethylene, tert-butylethylene, and cyclopentene. nih.govacs.orgamericanelements.com This suggests that steric hindrance and the electronic properties of the alkene are critical factors in determining the outcome of the reaction.

In the context of polymerization, magnesium-based systems are crucial. Supported vanadium-magnesium catalysts (VMC), for instance, are used for ethene polymerization. In these systems, hydrogen is often used as a chain transfer agent to control the molecular weight of the resulting polyethylene (B3416737). vot.pl The interaction of hydrogen with the catalyst can lead to the formation of hydride species, which are directly involved in the polymerization mechanism. However, the presence of hydrogen can also lead to a reduction in catalyst activity. vot.pl This deactivation is thought to be related to the formation of alkylaluminum hydride species that adsorb on the active sites. vot.pl

The following table summarizes the reactivity of a model dimeric magnesium hydride with various alkenes, providing insights into the factors that govern these interactions.

AlkeneReaction Temperature (°C)Product(s)Observations
1-Hexene (B165129)80n-Hexyl magnesium derivativeDirect insertion into Mg-H bond.
1-Octene80n-Octyl magnesium derivativeSimilar reactivity to 1-hexene.
Styrene100Mixture of 2-phenylethyl and 1-phenylethyl derivativesHigher temperature required; yields a mixture of regioisomers.
1,1-Diphenylethene1001,1-Diphenylethyl magnesium derivativeSlow reaction, only 64% conversion after 21 days.
Internal Alkenes-No reactionGenerally unreactive, with the exception of strained systems like norbornene.

Data compiled from studies on the reactivity of a dimeric β-diketiminato magnesium hydride. nih.gov

The research findings indicate that while the basic reactivity of magnesium hydrides towards ethene is established, the efficiency and selectivity of these reactions are highly dependent on the specific structure of the magnesium hydride cluster and the reaction conditions. The steric bulk at both the magnesium center and on the alkene substrate plays a significant role. nih.gov Computational studies using density functional theory (DFT) on the reaction between [(BDI)MgH]₂ and 1-hexene have suggested that the reaction proceeds through a dimeric intermediate, highlighting the importance of the cluster's structure in the reaction mechanism. nih.gov

Structural Elucidation and Characterization Methodologies

Solid-State Structural Analysis using X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline materials. While a simple, neutral adduct of magnesium chloride and ethene has not been isolated as a stable crystal, structural analysis of closely related cationic magnesium-alkene complexes provides critical insights into the potential coordination environment.

Researchers have successfully isolated and characterized the first examples of unsupported s-block metal-alkene complexes by using a highly Lewis acidic magnesium center, [(BDI)Mg]+ (where BDI is a bulky β-diketiminate ligand), and a non-coordinating counter-ion, [B(C6F5)4]−. nih.gov These studies are foundational for understanding the fundamental interactions between Mg and a C=C double bond.

Key findings from the X-ray diffraction analysis of these magnesium-alkene cations include:

Asymmetric Coordination: In all structurally characterized examples, the alkene ligand coordinates to the magnesium center in an asymmetric fashion. This results in two distinct Mg-C bond distances to the carbons of the C=C bond, with one being significantly shorter than the other. nih.gov

Minimal Bond Lengthening: The coordination of the alkene to the magnesium cation results in only a very slight lengthening of the C=C double bond compared to the free alkene. This suggests a weak interaction that does not significantly perturb the π-system of the ethene ligand. nih.gov

Coordination Number: In these complexes, the magnesium ion is typically coordinated to the two nitrogen atoms of the chelating BDI ligand and the two carbon atoms of the alkene, resulting in a coordination number of four. The specific geometry is dictated by the steric bulk of the ligands. nih.gov

The analysis of powdered MgCl₂ and its various adducts by powder X-ray diffraction (PXRD) is also well-established, often revealing layered structures similar to the δ-form of MgCl₂ which is known to be an active support for Ziegler-Natta catalysts. researchgate.netresearchgate.netepa.gov These studies form the basis for understanding the solid-state structure of the magnesium chloride component itself. mst.eduresearchgate.net

Table 1: Selected Interatomic Distances (Å) in Cationic Magnesium-Alkene Complexes from X-ray Diffraction nih.gov
ComplexMg-C1 Bond Length (Å)Mg-C2 Bond Length (Å)C=C Bond Length (Å)
[(tBuBDI)Mg(cyclooctene)]+2.4552.6711.341
[(MeBDI)Mg(1,5-cyclooctadiene)]+2.4172.7091.347
[(MeBDI)Mg(2-ethyl-1-butene)]+2.3532.8251.342

Solution-Phase Structural Studies and Speciation

The behavior of magnesium-ethene-chloride species in solution is complex and highly dependent on the solvent. In non-coordinating or weakly coordinating solvents, such as bromobenzene, the weak nature of the Mg-alkene bond can lead to a dissociation equilibrium, where the alkene is not permanently bound to the magnesium center. nih.gov

In coordinating solvents, such as ethers like tetrahydrofuran (B95107) (THF) or glymes, the solvent molecules compete with ethene for coordination sites on the magnesium ion. Computational studies on magnesium chloride in ethereal solvents show that Mg²⁺ ions interact strongly with both chloride anions and solvent molecules, leading to the formation of various clusters. dtu.dk The thermodynamically preferred state often involves mono-, di-, and trimeric clusters of MgₓClᵧ, with the magnesium centers typically achieving a coordination number of 6. dtu.dkrsc.org The strong solvation by ether molecules means that the coordination of a weak π-donor like ethene would be energetically unfavorable unless other factors are at play. The speciation is governed by a delicate balance of enthalpic and entropic factors. nih.gov

Ultrafast X-ray and optical spectroscopic methods are powerful tools for investigating the dynamics of coordination and solvation in the solution phase, providing insights into solute-solvent interactions and the transient structures of complexes on femtosecond timescales. stanford.edu

Spectroscopic Characterization Techniques

Various spectroscopic techniques are essential for characterizing the structure and bonding of magnesium-ethene-chloride complexes, particularly for analyzing solution-phase species or materials where single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be highly sensitive to the coordination of ethene to a magnesium center. The chemical shifts of the ethene protons and carbons would be expected to change upon coordination due to the influence of the Lewis acidic magnesium ion.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe the C=C bond of the ethene ligand. A weakening of this bond upon coordination would typically result in a shift of the ν(C=C) stretching frequency to a lower wavenumber. These techniques, combined with DFT calculations, have been used to identify and characterize related species like the dimeric Mg(I) halide, ClMgMgCl, in inert gas matrices. wikipedia.org Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is particularly useful for studying the surface interactions on solid materials, such as MgCl₂ supports. epa.gov

Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique has been used to study the rotational spectrum of the simple magnesium chloride radical (MgCl) in the gas phase, providing precise spectroscopic constants. iphy.ac.cn

While detailed spectroscopic data for a discrete "magnesium;ethene;chloride" molecule is not available, the application of these techniques to MgCl₂ adducts researchgate.net and other organometallic systems provides a clear framework for how such a species would be characterized.

Computational Chemistry Approaches to Structural Prediction

Theoretical calculations are indispensable for predicting the structures of potentially unstable or transient species and for providing a deep understanding of the chemical bonding involved.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, energies, and properties of magnesium complexes. dtu.dkrsc.orgresearchgate.net For the interaction between magnesium and ethene, DFT calculations corroborate the experimental findings from X-ray diffraction. nih.gov

Key insights from DFT studies include:

Structural Prediction: Calculations accurately predict the asymmetric coordination of the alkene to the magnesium center. nih.gov

Thermodynamic Feasibility: DFT can be used to calculate the formation energies of different magnesium chloride clusters and adducts, revealing the most thermodynamically stable structures. epa.govdtu.dk For instance, calculations show that the formation of methoxymagnesium chloride from MgCl₂ and Mg(OMe)₂ is thermodynamically feasible. epa.gov

Bonding Analysis: Calculations reveal that upon coordination to Mg²⁺, the C=C bond length of the alkene is only marginally affected. Furthermore, there is very little electron transfer from the alkene to the magnesium ion, indicating the interaction is not a classic dative covalent bond. nih.gov

The nature of the bond between a main-group metal like magnesium and an alkene is fundamentally different from that in transition metal-alkene complexes, which are described by the Dewar-Chatt-Duncanson model involving σ-donation and π-backbonding. roaldhoffmann.comquora.com

Computational analyses, such as the Quantum Theory of Atoms in Molecules (AIM), have been employed to dissect the Mg-alkene interaction. nih.gov This analysis shows that the bonding is primarily electrostatic in nature. It is best described as a Mg²⁺ ion-induced dipole interaction , where the positive charge of the Lewis acidic magnesium cation polarizes the π-electron cloud of the ethene molecule. nih.gov This polarization leads to the observed asymmetric coordination, but without significant orbital overlap or charge transfer. nih.gov The interaction is noncovalent and significantly weaker than the coordination bonds formed with stronger Lewis bases like ethers or chloride ions. dtu.dk

Table 2: Summary of Computational Findings for Mg-Alkene Bonding nih.gov
PropertyComputational Result (DFT/AIM)
Nature of InteractionMainly electrostatic (ion-induced dipole)
Alkene → Mg Electron TransferMinimal / Insignificant
Change in C=C Bond LengthVery small elongation
Coordination GeometryAsymmetric, with one short and one long Mg-C contact

Catalytic Applications of Magnesium Compounds in Ethylene Polymerization

Ziegler-Natta Catalysis: Role of Magnesium Chloride as a Support.researchgate.netnih.govacs.org

Magnesium chloride (MgCl2) has become the preferred support for modern Ziegler-Natta catalysts used in ethylene (B1197577) polymerization. wikipedia.org Its effectiveness stems from several key properties, including the similar atomic size and crystal structure of MgCl2 and titanium trichloride (B1173362) (a component of some Ziegler-Natta systems). This structural compatibility allows for the effective dispersion and stabilization of the active titanium species on the support surface. The use of a support like magnesium chloride can significantly improve the activity and selectivity of the catalyst. youtube.com Heterogeneous Ziegler-Natta catalysts are typically composed of titanium tetrachloride supported on magnesium chloride, often in conjunction with organoaluminum cocatalysts. nih.gov

The primary function of the MgCl2 support is to stabilize the active centers of the catalyst, leading to a substantial increase in polymerization activity. Research has shown that titanium-magnesium catalysts, where titanium chlorides are deposited on an MgCl2-containing support, are highly active for producing various grades of polyethylene (B3416737). mdpi.com The interaction between the titanium compound and the magnesium support is crucial for creating the highly active catalytic sites required for efficient ethylene polymerization.

To maximize the effectiveness of MgCl2 as a support, it often undergoes activation and modification processes. These treatments aim to increase the surface area of the support, create defects in its crystal structure, and ultimately enhance the number and activity of the catalytic sites. One common method involves the reaction of MgCl2 with other chemical agents. For instance, treating a MgCl2·2.6EtOH adduct with thermal methods can be used to prepare spherical magnesium chloride supports. researchgate.net

Modification of the MgCl2 support with metal halides, which act as Lewis acids, is another strategy to improve catalyst properties. Compounds such as aluminum trichloride (AlCl3) and zinc chloride (ZnCl2) can be introduced to create defects on the support surface, thereby increasing its surface area and its ability to anchor the active titanium metal. Studies have demonstrated that modifying a TiCl4/MgCl2/EtOH/Surfactant catalyst system with a combination of AlCl3 and ZnCl2 can lead to significantly higher catalytic activity compared to using the individual modifiers. This enhancement is attributed to an increased distribution of active centers on the support surface.

The following table summarizes the effect of different modifiers on the activity of a MgCl2-supported catalyst for ethylene polymerization.

ModifierAlCl3:MgCl2 RatioZnCl2:MgCl2 RatioCombined Modifier:MgCl2 RatioCatalyst Activity (kg PE/g cat.)
None---Not specified
AlCl3Varied--Not specified
ZnCl2-Varied-Not specified
AlCl3 + ZnCl2--1424-26

This table is based on findings from a study investigating the modification of a TiCl4/MgCl2/EtOH/Surfactant catalyst system. The combined use of AlCl3 and ZnCl2 at an optimal ratio yielded the highest activity.

The high activity of MgCl2-supported Ziegler-Natta catalysts arises from a synergistic interaction between the magnesium support and the transition metal compound. Titanium compounds, particularly titanium tetrachloride (TiCl4), are the most common active components in these systems for ethylene polymerization. wikipedia.orgnih.gov However, other transition metals from Group IV and V, such as zirconium (Zr), hafnium (Hf), and vanadium (V), are also utilized. youtube.commdpi.com

The support plays a crucial role in dispersing and anchoring the transition metal species, creating highly active polymerization sites. ippi.ac.ir The similar ionic radii of Mg2+ and Ti4+ facilitate the incorporation of titanium ions into the MgCl2 lattice, leading to a high concentration of active centers. Vanadium-based catalysts supported on magnesium chloride have also been shown to be effective for ethylene polymerization, producing polyethylene with a broad molecular weight distribution. vot.pl Studies on supported vanadium-magnesium catalysts (VMCs) have shown that the vanadium content significantly impacts the catalyst's activity. mdpi.com

Below is a data table comparing the activity of vanadium-magnesium catalysts with different vanadium content.

CatalystVanadium Content (wt. %)Activity (kg PE/g V·h·bar C2H4)Total Activity (kg PE/g cat·h)
VC10.12140Not specified
VC24.0Lower than VC15 times higher than VC1

Lewis bases, also known as electron donors, are essential components of modern Ziegler-Natta catalysts, particularly for propylene (B89431) polymerization, where they play a crucial role in controlling stereospecificity. nih.govtandfonline.com In ethylene polymerization, while stereocontrol is not an issue, Lewis bases can still influence the catalyst's performance. They can affect the number of active sites, the polymerization kinetics, and the properties of the resulting polyethylene.

Commonly used Lewis bases include esters, ethers (like tetrahydrofuran (B95107), THF), and silanes. nih.govresearchgate.net Theoretical studies using density functional methods have examined the effects of tetrahydrofuran on the ethylene polymerization properties of a TiCl4/MgCl2 heterogeneous Ziegler-Natta catalyst. acs.org These studies found that THF can bind to the active sites and to the aluminum-alkyl cocatalysts. The presence of THF was found to increase the barrier for ethylene insertion into the titanium-carbon bond. However, it also increased the barrier to chain termination even more significantly, suggesting that the polymer produced in the presence of THF would have a higher molecular weight. acs.org The addition of electron-donating compounds can modify the kinetic curves of ethylene polymerization on titanium-magnesium catalysts. catalysis.ru

Organoaluminum Compounds as Cocatalysts and Modifiers in Polymerization.nih.govacs.org

Organoaluminum compounds are a fundamental component of Ziegler-Natta catalyst systems, acting as cocatalysts. youtube.comwikipedia.org Trialkylaluminum compounds, such as triethylaluminum (B1256330) (TEA) and triisobutylaluminum (B85569) (TIBA), are commonly used. nih.govtandfonline.com The primary role of the organoaluminum cocatalyst is to activate the transition metal compound. youtube.comippi.ac.ir This activation process involves the alkylation and reduction of the transition metal species, which leads to the formation of the active sites for polymerization. ippi.ac.ir

In MgCl2-supported systems, the tetravalent titanium in TiCl4 is reduced by the organoaluminum compound, generating trivalent titanium species that are believed to be the active centers for polymerization. ippi.ac.ir The choice of organoaluminum cocatalyst can influence the polymerization activity and the properties of the resulting polymer. For example, in ethylene/1-hexene (B165129) copolymerization using a TiCl4/diester/MgCl2 catalyst, the copolymerization activity was found to decrease with an increasing content of TIBA in a TEA/TIBA mixture. tandfonline.comresearchgate.net

The following table shows the effect of the cocatalyst composition on the number of active centers in ethylene/1-hexene copolymerization.

Cocatalyst Composition (TEA/TIBA)Total Number of Active Centers
Increasing TIBA contentMarkedly decreased

This data indicates that the structure and composition of the organoaluminum cocatalyst have a significant impact on the formation of active polymerization sites. tandfonline.com

Mechanistic Investigations of Magnesium-Supported Ethylene Polymerization.nih.govacs.org

Understanding the mechanism of ethylene polymerization on magnesium-supported catalysts is crucial for designing more efficient and selective catalytic systems. The polymerization process is generally believed to occur via the Cossee-Arlman mechanism, which involves the insertion of an alkene monomer into the transition metal-carbon bond of the active site. wikipedia.org

The reaction begins with the coordination of an ethylene molecule to a vacant site on the transition metal center. libretexts.org This is followed by the migratory insertion of the coordinated ethylene into the existing polymer chain, which is attached to the metal center. This process regenerates the vacant site, allowing for the coordination of the next monomer and the continuation of chain growth. wikipedia.orglibretexts.org

The active species in Ziegler-Natta catalysis are formed through the interaction of the transition metal compound and the organoaluminum cocatalyst on the surface of the MgCl2 support. ippi.ac.iryoutube.com This interaction leads to the formation of complex structures, and it has been proposed that the active centers are bimetallic in nature, involving both the transition metal and the aluminum from the cocatalyst. youtube.com

Upon mixing the catalyst and cocatalyst, an active complex is formed which is typically heterogeneous. youtube.com For instance, when TiCl4 and triethylaluminum are combined, the titanium chloride is in a solid state while the triethylaluminum is in a liquid or solvent state. youtube.com The structure of these active complexes is a subject of ongoing research, with various structures having been proposed. The formation of these bimetallic species is essential for the activation of the catalyst and the subsequent polymerization of ethylene. ippi.ac.ir

Catalytic Transformation and Enhanced Activity

The transformation of magnesium chloride (MgCl₂) into a highly active support for Ziegler-Natta catalysts is a critical step in ethylene polymerization. Anhydrous MgCl₂ is typically activated through chemical methods to create a disordered structure with a high surface area, which is conducive to supporting the active titanium species. researchgate.net The catalytic activity is significantly influenced by the creation of defects on the support surface, which increases the absorption of the active metal and the distribution of active centers.

The process generally involves the reaction of the MgCl₂ support with titanium tetrachloride (TiCl₄), followed by activation with an organoaluminum co-catalyst, such as triethylaluminum (TEA). researchgate.net This interaction leads to the formation of the active sites for polymerization. Research has shown that the activity of these catalysts is proportional to the surface concentration of titanium, indicating that a greater distribution of Ti on the external surface enhances performance. nih.gov

To further boost catalytic activity, Lewis acids are often used to pre-treat the MgCl₂-supported precatalysts. The addition of metal halides like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trichloride (BCl₃) has been shown to significantly increase catalyst activity. researchgate.net These Lewis acids are believed to promote the creation of new active sites upon activation by the co-catalyst. researchgate.net For instance, the treatment of a TiCl₄/MgCl₂ catalyst with BCl₃ resulted in a substantial increase in polymerization activity, from 12 kg PE·(g cat·h)⁻¹ to a maximum of 38 kg PE·(g cat·h)⁻¹. researchgate.net Similarly, modifying a TiCl₄/MgCl₂ catalyst system with a combination of AlCl₃ and ZnCl₂ has been shown to yield activities as high as 24-26 kg PE/g cat. Interestingly, while the activity is enhanced, key polymer properties such as molecular weight and dispersity often remain largely unchanged, suggesting the new active sites are very similar to the original ones. researchgate.net

Table 1: Effect of Lewis Acid Modification on Ethylene Polymerization Activity

Modified Magnesium Alkyls as Precursors for Ziegler-Natta Supports

Magnesium alkyls, such as butyl octyl magnesium (BOMAG) and butyl ethyl magnesium (BEM), serve as important precursors for synthesizing highly active and anhydrous magnesium chloride supports for Ziegler-Natta catalysts. mdpi.comresearchgate.net These precursors offer advantages in processability as liquids compared to moisture-sensitive solid MgCl₂. researchgate.net The synthesis of the catalyst support involves a precipitation process where the magnesium alkyl is reacted with a chlorinating agent, like TiCl₄, to form magnesium chloride, which is then subsequently treated with additional TiCl₄ (titanation) to form the final catalyst. mdpi.comchula.ac.th

A significant industrial challenge associated with magnesium alkyls is their high viscosity in hydrocarbon solvents, which negatively affects their handling and application. mdpi.comjku.at This high viscosity is attributed to the formation of oligomeric chain structures. mdpi.comresearchgate.net To address this, research has focused on using additives to reduce the viscosity. Heterocumulenes, such as carbodiimides and isothiocyanates, have been studied as effective viscosity-reducing agents. mdpi.comresearchgate.net For example, the addition of a small amount (2.5 mol%) of trimethylsilyl (B98337) carbodiimide (B86325) to a 20.4% BOMAG solution can reduce its viscosity by more than 50%. mdpi.com

Crucially, the modification of magnesium alkyls with these additives does not act as a poison to the final catalyst. mdpi.com Polymerization experiments using catalysts prepared from these modified, lower-viscosity magnesium alkyls demonstrate high activities and produce polymers with properties similar to those prepared from unmodified precursors. mdpi.comresearchgate.net This allows for improved industrial processability of the precursor without compromising the final catalyst's performance in ethylene polymerization. mdpi.com

Table 2: Viscosity Reduction of Magnesium Alkyl Solutions with Additives

Theoretical and Computational Investigations in Magnesium Ethene/ethylene Systems

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction pathways involving organomagnesium compounds. researchgate.net These computational approaches allow for detailed investigations into the mechanisms, energetics, and structures of transient species that are often inaccessible through experimental means alone. researchgate.nettru.ca Studies on the interaction of magnesium clusters with organic halides and magnesium carbenoids with alkenes provide significant insights into the fundamental steps of C-C bond formation and functionalization. researchgate.netnih.gov

Computational studies have successfully characterized the geometries and electronic structures of transition states (TS) and intermediates along the reaction coordinates of magnesium-involved reactions. nih.govacs.org A transition state represents the highest energy point on a reaction pathway, a fleeting arrangement of atoms that is not a stable molecule and cannot be isolated. youtube.comyoutube.comyoutube.com Intermediates, conversely, are local energy minima along the reaction coordinate; they are actual chemical species that can, in principle, be detected or isolated. youtube.comyoutube.com

In the context of reactions between magnesium carbenoids and ethene to form cyclopropane, all reaction pathways are found to be stepwise, involving the formation of intermediates. nih.govacs.org The mechanism involves the initial approach of the carbenoid to the ethylene (B1197577) molecule, leading to structural rearrangements that define the energy barrier. nih.gov Intrinsic reaction coordinate (IRC) procedures help identify the intermediates that form as the reaction descends from the transition state towards the products. nih.gov

For the related reaction of magnesium clusters (Mg₄, Mg₁₀) with ethyl chloride, DFT calculations have identified the geometries of the transition states for different reaction channels. researchgate.net These calculations reveal the specific atomic arrangements and bond distances at the peak of the activation barrier, offering a molecular-level picture of the bond-breaking and bond-forming processes. researchgate.net The structure of a transition state is often depicted with partial bonds and charges to reflect the dynamic nature of the chemical transformation. youtube.com

Table 1: Calculated Activation Energies for Magnesium Cluster Reactions

Reacting System Reaction Channel Gibbs Free Energy of Activation (kcal/mol)
Mg₁₀ + Ethyl Chloride V(e) Data not specified in abstract
Mg₄ + Methyl Chloride V(e) Data not specified in abstract
Mg₁₀ + t-Butyl Chloride V(t) Close to experimental values researchgate.net
Mg₁₀ + Phenyl Chloride V(t) Close to experimental values researchgate.net

Data derived from systematic quantum chemistry calculations on the interaction of Mgₙ clusters with organohalides. researchgate.net

Thermodynamic and kinetic parameters derived from quantum chemical calculations provide quantitative insights into reaction feasibility and rates. The cyclopropanation reaction involving magnesium carbenoids and ethene is calculated to be exoenergetic, meaning it releases energy, and proceeds with low activation barriers, indicating a kinetically favorable process. nih.govacs.org

Systematic studies on the interaction of magnesium clusters with a range of organic chlorides have shown that calculated Gibbs free energies of activation are in close agreement with experimental values. researchgate.net This validates the computational model's ability to predict reactivity. The analysis of activation energies for the OH radical addition to substituted ethenes also shows a strong correlation between calculated energies and experimental rate constants, suggesting that computational chemistry can reliably predict trends in reactivity across a series of related reactions. tru.ca Kinetic models are essential for understanding how factors like temperature and pressure influence reaction outcomes, such as the selectivity towards ethene in oxidative coupling of methane. mdpi.com

Electronic Structure Analysis and Bonding Nature

The nature of chemical bonding in magnesium-ethene-chloride systems is governed by a combination of ionic and covalent interactions. The highly electropositive character of magnesium leads to significant charge separation, particularly in bonds with electronegative atoms like chlorine. nih.gov Computational methods such as Natural Bond Orbital (NBO) analysis are used to quantify atomic charges and understand the electronic structure. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that dictate a molecule's reactivity. schrodinger.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

Theoretical studies on magnesium chloride complexes in various solvents have shown that the addition of chloride ions (Cl⁻) decreases the HOMO-LUMO energy gap of the resulting complexes. rsc.org This suggests that the formation of Mg-Cl complexes increases the system's conductivity and reactivity. rsc.org For instance, in dimethoxyethane (DME) solvent, the [Mg(DME)₃]²⁺ complex has a certain LUMO energy, and the formation of chloro-magnesium species lowers this energy, making the complex more susceptible to oxidation. rsc.org The HOMO-LUMO gap is a fundamental concept in molecular orbital theory and can be correlated with the lowest energy electronic excitation of a molecule, which is measurable via UV-Vis spectroscopy. schrodinger.com

Table 2: HOMO-LUMO Gap Trends in Magnesium Complexes

Complex Type Solvent Effect of Cl⁻ Addition Implication
[Mg(DME)₃]²⁺ DME N/A Baseline reactivity
Mg-Cl Complexes DME Decreases energy gap rsc.org Increased conductivity/reactivity rsc.org
Mg-Cl Complexes THF Decreases energy gap rsc.org Increased conductivity/reactivity rsc.org

This table illustrates the qualitative trend of the HOMO-LUMO energy gap upon the formation of magnesium-chloride complexes in solution, as determined by theoretical calculations. rsc.org

Metal-Ligand Cooperation (MLC) is a crucial concept in modern catalysis where the ligand is not a mere spectator but actively participates in bond activation processes. exlibrisgroup.com In magnesium chemistry, MLC involving the aromatization/dearomatization of pincer ligands has been shown to be a powerful strategy for activating small molecules like H₂. nih.govacs.orgnih.govacs.org This mechanism involves the reversible transfer of protons or hydrides between the magnesium center and the ligand framework, facilitating catalytic cycles for reactions like the hydrogenation of alkenes. nih.govacs.org

The bonding between a metal and ethene is classically described by the Dewar-Chatt-Duncanson model, which involves two main orbital interactions:

σ-donation: Donation of electron density from the ethene π bonding orbital to an empty orbital on the metal.

π-back-donation: Donation of electron density from a filled metal d-orbital to the empty π* antibonding orbital of the ethene ligand. roaldhoffmann.com

While magnesium, as a main-group element, lacks d-orbitals, analogous interactions can occur with its available p-orbitals. The interaction between magnesium and the π system of ethene is fundamental to the formation of intermediates in reactions like cyclopropanation. nih.gov The presence of a chloride ligand can further modulate the electronic properties of the magnesium center, influencing the strength of these orbital interactions and potentially participating in MLC-type pathways.

Q & A

Q. How is the empirical formula of magnesium chloride determined experimentally?

  • Methodology: React a known mass of magnesium (Mg) with hydrochloric acid (HCl) in a single-displacement reaction. Measure the mass of MgCl₂ produced and calculate the chlorine content by difference. The molar ratio of Mg:Cl is derived from mass data and stoichiometry. Critical steps include precise gravimetric analysis and ensuring complete reaction (e.g., using excess HCl). Experimental protocols require strict adherence to lab safety due to HCl's corrosive nature .
  • Example Reaction: Mg (s) + 2 HCl (aq) → MgCl₂ (aq) + H₂ (g)\text{Mg (s) + 2 HCl (aq) → MgCl₂ (aq) + H₂ (g)}

Q. What are the laboratory methods for synthesizing chloroethene (vinyl chloride) from ethene?

  • Two-Stage Process:
    • Stage 1: React ethene (C₂H₄) with HCl and O₂ to form 1,2-dichloroethane (C₂H₄Cl₂). The reaction equation is: C₂H₄ + 2 HCl + ½ O₂ → C₂H₄Cl₂ + H₂O\text{C₂H₄ + 2 HCl + ½ O₂ → C₂H₄Cl₂ + H₂O}

Stage 2: Dehydrohalogenate 1,2-dichloroethane using strong bases (e.g., alcoholic KOH) to produce chloroethene (C₂H₃Cl) and HCl:
C₂H₄Cl₂ → C₂H₃Cl + HCl\text{C₂H₄Cl₂ → C₂H₃Cl + HCl}

This method avoids commercial catalysts and focuses on controlled reaction conditions .

Q. Which analytical techniques quantify ethene and chloride in biodegradation studies?

  • Key Methods:
    • Gas Chromatography (GC): Measures ethene concentrations via headspace analysis. For chloride, ion chromatography or titration (e.g., Mohr method) is used.
    • GC-MS: Detects trace intermediates like vinyl chloride, ensuring complete dehalogenation (e.g., verifying absence of vinyl chloride in microcosms) .

Advanced Research Questions

Q. How do microbial consortia balance reductive dechlorination of multiple chlorinated compounds (e.g., HCB and PCE) while producing ethene?

  • Mechanistic Insight: Endogenous dechlorinators (e.g., Dehalococcoides spp.) prioritize substrates based on redox potential. For example, hexachlorobenzene (HCB) is reduced to tri-/dichlorobenzenes, while PCE/TCE are dechlorinated to ethene. Methanogens may compete for H₂, requiring optimized H₂ partial pressures to sustain dechlorination. Microcosm studies show concurrent degradation pathways but require strict anaerobic conditions and sediment matrix controls .

Q. What kinetic models resolve contradictions in cis-DCE and vinyl chloride degradation rates across soil matrices?

  • Modeling Approach: Monod kinetics are applied to microbial growth on cis-DCE, with parameters like:
    • Half-velocity constant (KsK_s) = 1.6 ± 0.2 μM
    • Maximum substrate utilization rate (kmaxk_{\text{max}}) = 12.6–16.8 nmol/min/mg protein
  • Data Discrepancies: In heterogeneous soils (e.g., BSB vs. PS soils), bioavailability of chlorinated compounds and microbial community composition (e.g., Polaromonas JS666 activity) affect rate constants. Models must account for sorption-desorption dynamics and electron donor availability .

Q. How does magnesium chloride influence Grignard reagent formation compared to other magnesium halides?

  • Reagent Specificity: MgCl₂ is less reactive than MgBr₂ or MgI₂ in forming Grignard reagents (e.g., ethylmagnesium chloride). The reaction with ethyl chloride requires anhydrous conditions and controlled stoichiometry: C₂H₅Cl + Mg → C₂H₅MgCl\text{C₂H₅Cl + Mg → C₂H₅MgCl}

  • Experimental Considerations: Solvent choice (THF or diethyl ether), temperature, and moisture control are critical. Side reactions (e.g., Wurtz coupling) are minimized by slow addition of alkyl halides .

Data Contradictions and Resolution

  • Vinyl Chloride Detection: Some studies report complete dechlorination to ethene without vinyl chloride residuals , while others detect vinyl chloride via SIM-GC/MS in groundwater . This discrepancy arises from differences in microbial consortia (e.g., Dehalococcoides presence) and analytical sensitivity (e.g., detection limits of GC vs. GC-MS).

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